Rebaudioside D

説明

レバウディオサイドDは、ステビア・レバウディアナ・ベルトーニ植物の葉から得られる天然の非カロリー甘味料です。 これは、植物に見られる多くのステビオール配糖体の一つであり、ショ糖の約350倍の甘さで知られています 。 レバウディオサイドDは、砂糖の代わりに使用できる可能性があることから注目を集めており、カロリーを伴わずに甘味を提供するため、砂糖摂取量を減らしたい人にとって魅力的な選択肢となっています。

準備方法

合成経路と反応条件: レバウディオサイドDは、レバウディオサイドAなどの他のステビオール配糖体から、酵素的グリコシル化によって合成することができます。 一例として、UGT91D2などのグリコシルトランスフェラーゼ酵素を使用し、レバウディオサイドAにグルコース分子を付加してレバウディオサイドDを生成する方法があります 。 この反応は通常、酵素活性を最適化するために、特定のpHと温度で緩衝液中で行われます。

工業生産方法: レバウディオサイドDの工業生産には、多くの場合、必要なグリコシルトランスフェラーゼ酵素を発現する組換え微生物が使用されます。 例えば、バチルス・サブチリス168は、高い溶解性と触媒効率を持つことが示されているYojK酵素のバリアントを発現するように改変されています 。 この方法により、高収率で高純度のレバウディオサイドDを大規模に生産することができます。

化学反応の分析

反応の種類: レバウディオサイドDは主に、グルコース分子がその構造に付加されるグリコシル化反応を起こします。 このプロセスは、様々なグリコシルトランスフェラーゼ酵素によって触媒される可能性があります。

一般的な試薬と条件: レバウディオサイドDのグリコシル化に使用される一般的な試薬には、ウリジン二リン酸グルコース(UDPG)と塩化マンガン(MnCl2)があります。 この反応は通常、pH 8.0、温度 35°Cの緩衝液中で行われます .

主要な生成物: グリコシル化反応の主要な生成物は、レバウディオサイドAにグルコース分子が付加されることにより生成されるレバウディオサイドDそのものです。 その他の副生成物には、特定の反応条件や使用される酵素に応じて、様々なステビオール配糖体が含まれる場合があります。

4. 科学研究への応用

レバウディオサイドDは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Production Methods

Enzymatic Bioconversion

Recent studies have focused on the enzymatic conversion of stevioside to rebaudioside D using specific glycosyltransferases. For instance, a multi-enzyme system involving UGT76G1 and UGTSL2 has been developed to facilitate this conversion efficiently . Another study identified an engineered bacterial glycosyltransferase variant that significantly improved the yield of this compound during production .

Metabolism and Safety Studies

This compound has undergone extensive safety evaluations. In a 28-day dietary study on rats, no adverse effects were reported even at high doses (up to 2000 mg/kg body weight per day), indicating a safety profile comparable to that of rebaudioside A . Additionally, metabolism studies have shown that this compound is stable in gastrointestinal conditions and is not significantly metabolized by liver enzymes .

Health Benefits and Biological Effects

Recent research has highlighted several potential health benefits associated with this compound:

- Weight Management : A study demonstrated that this compound reduced adiposity and alleviated hepatic lipid accumulation in a mouse model of diet-induced obesity. It also decreased markers of metabolic endotoxemia without impacting glucose homeostasis .

- Gut Microbiota Modulation : The administration of this compound was associated with an enrichment of beneficial gut bacteria, which may contribute to its positive metabolic effects .

Analytical Methods for Quantification

Accurate quantification of this compound in plant extracts is crucial for both research and industrial applications. A validated high-performance liquid chromatography (HPLC) method has been established for measuring this compound levels in stevia leaves, demonstrating high sensitivity and precision .

| Parameter | Value |

|---|---|

| Limit of Detection | 8.53 μg/ml |

| Limit of Quantification | 25.85 μg/ml |

| Retention Time | 3.47 min |

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Nutritional Applications : Companies have explored the use of this compound as a sugar substitute in food products, capitalizing on its sweetness without the caloric content associated with sugar .

- Pharmaceutical Research : Investigations into the anti-inflammatory properties of steviol glycosides, including this compound, suggest potential therapeutic uses beyond sweetening agents.

作用機序

レバウディオサイドDは、舌の甘味受容体と相互作用することにより、甘味効果を発揮しますレバウディオサイドDがこれらの受容体に結合すると、シグナル伝達経路が活性化され、最終的に甘味として知覚されます 。 ショ糖とは異なり、レバウディオサイドDは人体では代謝されず、非カロリーであることに貢献しています。

6. 類似化合物の比較

レバウディオサイドDは、ステビア・レバウディアナ・ベルトーニに見られるいくつかのステビオール配糖体の1つです。 その他の類似化合物には、以下が含まれます。

ステビオサイド: 高甘味度のもう1つの主要なステビオール配糖体ですが、レバウディオサイドDと比較して、苦味がより強い後味が残ります.

レバウディオサイドA: レバウディオサイドDと構造が似ていますが、グリコシル化パターンがわずかに異なります。

レバウディオサイドM: 高甘味度で、砂糖に近い味を持つ別のステビオール配糖体.

類似化合物との比較

Rebaudioside D is one of several steviol glycosides found in Stevia rebaudiana Bertoni. Other similar compounds include:

Rebaudioside A: Similar in structure to this compound, but with slightly different glycosylation patterns.

Rebaudioside M: Another steviol glycoside with a high sweetness level and a taste profile closer to that of sugar.

This compound is unique in its balance of high sweetness and reduced bitterness, making it a preferred choice for many applications .

生物活性

Rebaudioside D (Reb D) is a steviol glycoside derived from the leaves of Stevia rebaudiana, known for its intense sweetness and potential health benefits. It is primarily used as a natural sweetener in food and beverages. This article explores the biological activity of Reb D, including its metabolic pathways, safety profile, and therapeutic potential based on recent research findings.

Production and Synthesis

The production of Reb D has been enhanced through various biotechnological approaches, particularly using engineered glycosyltransferases.

Enzymatic Production

Recent studies have demonstrated efficient methods for synthesizing Reb D from stevioside and rebaudioside A:

- UGTSL2 Mutants : The Asn358Phe mutant of UGTSL2 showed a significant increase in catalytic activity, producing 14.4 g/L of Reb D from stevioside, which is 1.6 times more than the wild-type enzyme within 24 hours .

- Multi-Enzyme Systems : A combination of UGT76G1, UGTSL2, and StSUS1 was utilized to achieve a two-step glycosylation process, enhancing the yield and selectivity for Reb D over side products like rebaudioside M2 .

Table 1: Comparison of Enzymatic Activity

| Enzyme Variant | Yield of Reb D (g/L) | Reaction Time (h) | Side Products |

|---|---|---|---|

| Wild-type UGTSL2 | 9.0 | 24 | High |

| Asn358Phe Mutant | 14.4 | 24 | Low |

Metabolism and Safety

Reb D is rapidly absorbed and excreted in humans, with studies indicating that approximately 98% of a 30 mg dose is excreted within 24 hours, primarily via urine . Toxicity studies have shown that Reb D does not exhibit adverse effects at typical consumption levels, supporting its safety as a food additive.

Health Benefits

Recent research has highlighted several potential health benefits associated with Reb D:

- Weight Management : In a mouse model of diet-induced obesity, Reb D treatment resulted in reduced adiposity and alleviated hepatic steatosis. It also decreased levels of lipopolysaccharide-binding protein (LBP), indicating a reduction in metabolic endotoxemia .

- Gut Microbiota Modulation : Administration of Reb D was linked to an enrichment of beneficial gut microbiota, specifically Faecalibaculum rodentium, which may contribute to improved metabolic health .

Case Studies

- Metabolic Effects : A study involving mice demonstrated that Reb D significantly reduced lipid peroxidation and hepatic lipid accumulation without adversely affecting glucose homeostasis .

- Safety Assessments : GRAS (Generally Recognized As Safe) assessments have confirmed the safety of Reb D when consumed as part of a diet, with extensive studies showing no harmful effects associated with its intake .

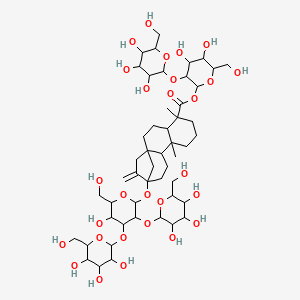

特性

IUPAC Name |

[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYRMTHVSUWHSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rebaudioside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63279-13-0 | |

| Record name | Rebaudioside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

283 - 286 °C | |

| Record name | Rebaudioside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the chemical structure of rebaudioside D?

A1: this compound is a diterpene glycoside with the chemical formula C44H70O23. Its structure consists of a steviol aglycone core attached to five glucose moieties through glycosidic bonds. [] ()

Q2: How is this compound synthesized in Stevia rebaudiana?

A2: this compound biosynthesis in Stevia rebaudiana involves a complex metabolic pathway utilizing UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of glucose molecules from UDP-glucose to the steviol aglycone, forming different steviol glycosides. Studies have identified specific UGTs involved in Reb D synthesis, including UGT76G1 from Stevia rebaudiana and UGTSL2 from Solanum lycopersicum. [] ()

Q3: What factors can influence the content of this compound in Stevia plants?

A3: Environmental factors like daily light integral (DLI) play a role in steviol glycoside biosynthesis. Research has shown that DLI influences the concentration and relative proportions of various steviol glycosides, including Reb D. [] ()

Q4: Can this compound be produced through bioconversion?

A4: Yes, researchers have successfully employed bioconversion methods for Reb D production. One approach utilizes a multi-enzyme system with UGTs from different plant sources to convert stevioside into Reb D. [] () Another study identified a novel glycosyltransferase StUGT from Solanum tuberosum that can convert rebaudioside A to this compound. [] ()

Q5: How does the sweetness of this compound compare to other sweeteners?

A5: this compound is significantly sweeter than sucrose, with estimates ranging from 200 to 400 times sweeter. [, ] It is also reported to have a cleaner, more sugar-like taste profile compared to other steviol glycosides, particularly rebaudioside A, which can have a lingering bitter aftertaste. [, ]

Q6: Can the taste profile of this compound be modified or enhanced?

A6: Yes, studies have explored combining Reb D with other compounds to enhance its taste profile. Research indicates that using Reb D in combination with specific compounds can further enhance the sweetness of sugar-based sweeteners. []

Q7: What are the primary applications of this compound?

A7: this compound finds application as a natural, low-calorie sweetener in various food and beverage products. Its clean taste and high sweetness intensity make it a desirable alternative to sugar and artificial sweeteners. [, ] It's used in products like beverages, tabletop sweeteners, and other food products where a sugar-like taste is desired. []

Q8: What is the safety profile of this compound?

A8: Studies have shown that this compound is safe for human consumption within the acceptable daily intake (ADI) established by regulatory agencies. [, ] It is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA).

Q9: What analytical techniques are commonly used to identify and quantify this compound?

A9: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound and other steviol glycosides. [, , ] Different HPLC methods have been developed and validated to ensure accurate and reliable quantification of Reb D in various matrices.

Q10: What are some of the current research areas related to this compound?

A10: Ongoing research focuses on improving Reb D production efficiency through:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。